molecular formula C17H22N4OS B5811700 N-cyclopentyl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-cyclopentyl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B5811700
M. Wt: 330.4 g/mol
InChI Key: YSMPOOYRANRTDV-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide, also known as CPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thioacetamide derivative that has been synthesized through a multi-step process.

Mechanism of Action

The exact mechanism of action of N-cyclopentyl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide is not fully understood. However, it has been suggested that the compound exerts its effects by targeting various signaling pathways and enzymes involved in cellular processes. For example, N-cyclopentyl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-cyclopentyl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate the expression of genes involved in various cellular processes. In addition, N-cyclopentyl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been shown to reduce the production of reactive oxygen species, which are known to cause cellular damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cyclopentyl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide in lab experiments is its potent activity against various cellular targets. However, one of the limitations of using N-cyclopentyl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several potential future directions for the research on N-cyclopentyl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide. For example, further studies could investigate the compound's potential applications in the treatment of various diseases, such as cancer and inflammation. In addition, studies could focus on the optimization of the synthesis process to improve the compound's solubility and bioavailability. Furthermore, the development of novel derivatives of N-cyclopentyl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide could lead to the discovery of compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of N-cyclopentyl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide involves several steps, including the reaction of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol with chloroacetyl chloride in the presence of triethylamine. The obtained intermediate is then reacted with cyclopentylamine to form the final product, N-cyclopentyl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide.

Scientific Research Applications

N-cyclopentyl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been extensively studied for its potential applications in various scientific fields. It has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial properties. In addition, N-cyclopentyl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been shown to possess potent antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related disorders.

properties

IUPAC Name

N-cyclopentyl-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-2-21-16(13-8-4-3-5-9-13)19-20-17(21)23-12-15(22)18-14-10-6-7-11-14/h3-5,8-9,14H,2,6-7,10-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMPOOYRANRTDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

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